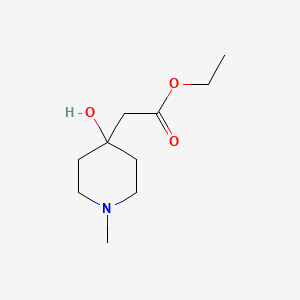

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

CAS No.:

Cat. No.: VC15986980

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO3 |

|---|---|

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate |

| Standard InChI | InChI=1S/C10H19NO3/c1-3-14-9(12)8-10(13)4-6-11(2)7-5-10/h13H,3-8H2,1-2H3 |

| Standard InChI Key | CJLSMIJSXQIUDL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1(CCN(CC1)C)O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate belongs to the class of piperidine acetates, characterized by a six-membered piperidine ring substituted with a hydroxyl group at the 4-position and an ethyl acetate side chain. Its molecular formula is , with a molecular weight of 201.26 g/mol . The InChI key (CJLSMIJSXQIUDL-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)CC1(CCN(CC1)C)O) provide unambiguous identifiers for its stereochemical configuration .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.26 g/mol | |

| CAS Registry Number | 92001-93-9 | |

| SMILES | CCOC(=O)CC1(CCN(CC1)C)O |

The piperidine ring adopts a chair conformation, with the hydroxyl group equatorial to minimize steric hindrance. Quantum mechanical calculations suggest that the acetate moiety enhances solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate typically involves multi-step sequences starting from 4-piperidone derivatives. A representative pathway includes:

-

Mannich Reaction: Condensation of 4-piperidone with formaldehyde and methylamine to form 1-methyl-4-piperidinol .

-

Acetylation: Reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to introduce the acetate side chain .

-

Purification: Chromatographic separation or recrystallization from ethanol/water mixtures .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Formaldehyde, methylamine, HCl, reflux | 72 | |

| 2 | Ethyl chloroacetate, K₂CO₃, DMF, 80°C | 65 |

Industrial Production

Parchem and Cymit Quimica list this compound in their catalogs, with prices ranging from €152–€490 per gram, reflecting its high purity (≥95%) and specialized applications . Scale-up challenges include optimizing the transesterification step to minimize byproducts like 4-hydroxy-1-methylpiperidine .

Physicochemical Properties

Solubility and Stability

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate exhibits moderate solubility in water (≈15 mg/mL at 25°C) and high solubility in organic solvents . Stability studies indicate decomposition above 200°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, 2H, OCH₂CH₃), 3.45 (s, 1H, OH), 2.75–2.65 (m, 4H, piperidine-H) .

Reactivity and Functionalization

The compound serves as a versatile intermediate due to its reactive sites:

-

Hydroxyl Group: Participates in Mitsunobu reactions to form ethers or esters .

-

Ester Group: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols .

-

Piperidine Nitrogen: Alkylation or acylation to modulate lipophilicity.

Table 3: Representative Derivatives

| Derivative | Application | Reference |

|---|---|---|

| Methyl ester analog | Prodrug development | |

| Amide-linked conjugates | Antimicrobial agents |

Applications in Research

Medicinal Chemistry

The compound’s piperidine scaffold is a key motif in dopamine reuptake inhibitors and antipsychotics. Its ethyl ester group enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug design .

Material Science

Functionalized derivatives act as ligands for transition-metal catalysts in asymmetric synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume